molecular formula C11H17NO5 B580216 (R)-1-Boc-4-oxopiperidine-2-carboxylic acid CAS No. 1212176-33-4

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Cat. No. B580216
CAS RN: 1212176-33-4
M. Wt: 243.259
InChI Key: GPBCBXYUAJQMQM-MRVPVSSYSA-N
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Description

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a widely used organic compound in the field of organic chemistry. It is a chiral molecule and is a member of the oxopiperidine family of compounds. This compound is often used as a building block for the synthesis of other compounds, and has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatory drugs, and anticonvulsants. The compound has also been used in the synthesis of various other compounds, such as polymers, and has been studied for its potential applications in biomedicine.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to "(R)-1-Boc-4-oxopiperidine-2-carboxylic acid", have been studied for their role in biocatalyst inhibition. These compounds can inhibit microbial growth at concentrations below desired yield and titer, impacting the production of bio-renewable fuels and chemicals. Strategies to increase microbial robustness against such inhibition include metabolic engineering to alter cell membrane properties and internal pH regulation (Jarboe et al., 2013).

Antioxidant and Antimicrobial Activities

Research into the structural differences of selected carboxylic acids has shown correlations between structure and biological activities, such as antioxidant and antimicrobial effects. This suggests that specific carboxylic acid derivatives, by extension, could be engineered for enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams, relevant for industrial processing and purification, has seen advancements in solvent development. Research here focuses on optimizing solvents for the recovery of carboxylic acids, potentially applicable to compounds like "this compound" in industrial contexts (Sprakel & Schuur, 2019).

Food Industry Applications

In the food industry, carboxylic acid derivatives, by their antioxidant and preservative properties, have been approved for use. Their roles in inhibiting lipid peroxidation and bacterial growth highlight their importance in food preservation and safety, pointing to potential applications for specific derivatives in enhancing food quality and shelf life (Marchev et al., 2021).

Photocatalytic Applications

The modification of carboxylic acid derivatives to enhance photocatalytic performance for applications such as environmental remediation and energy conversion is a field of active research. This involves engineering carboxylic acid-based materials for improved absorption and utilization of light, which could be relevant for derivatives of "this compound" (Ni et al., 2016).

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212176-33-4
Record name (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylic acid
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